4-(2-methylprop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(2-methylprop-2-enyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-9(2)8-15-11(13-14-12(15)16)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFLRGXSBCMGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NNC1=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazide Derivatives
The triazole core is typically synthesized via cyclization of potassium dithiocarbazinate salts. For example:
- Benzoic Acid Hydrazide Formation : Benzoic acid reacts with hydrazine hydrate in ethanol under reflux to yield benzoic acid hydrazide.
- Dithiocarbazinate Synthesis : The hydrazide is treated with carbon disulfide (CS₂) in ethanolic KOH to form potassium dithiocarbazinate.
- Triazole Cyclization : Refluxing the dithiocarbazinate with hydrazine hydrate in water produces 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Key Reaction Conditions :
Introduction of the 2-Methylprop-2-en-1-yl Group
Alkylation of Triazole-3-thiol
The methylallyl group is introduced via nucleophilic substitution or alkylation:
Example Protocol :
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.98 g, 0.01 mol) is dissolved in ethanol with NaOH (0.01 mol). 3-Chloro-2-methylpropene (0.01 mol) is added dropwise, and the mixture is refluxed for 3 hours. The product precipitates upon cooling and is recrystallized from ethanol/water (yield: 65–75%).
Optimization Strategies
Solvent and Catalysis
Purification and Characterization
- Recrystallization : Ethanol/water mixtures yield high-purity products (mp: 190–192°C).
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3) resolves intermediates.
Spectroscopic Validation
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) :
¹³C NMR :
Comparative Analysis of Synthetic Routes
Challenges and Solutions
Thiol Oxidation
Chemical Reactions Analysis
Types of Reactions
4-(2-methylprop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of triazole compounds, including 4-(2-methylprop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can effectively combat various bacterial and fungal strains. For instance, derivatives have shown moderate to good activity against pathogens such as Escherichia coli, Candida albicans, and Pseudomonas aeruginosa .
Antifungal Activity
The compound has been evaluated for its antifungal properties. A study highlighted the efficacy of synthesized triazole derivatives against fungal infections, suggesting that modifications in the chemical structure can enhance their antifungal potency . The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis in fungal cell membranes.
Anticancer Potential
Emerging research points to the potential anticancer properties of triazole derivatives. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth, making them candidates for further investigation in cancer therapeutics .
Pharmaceutical Applications
The unique pharmacological profile of this compound positions it as a promising candidate for drug development. Its ability to act against resistant microbial strains is particularly noteworthy in the context of increasing antibiotic resistance globally. The compound's synthesis allows for further derivatization, potentially leading to more effective therapeutic agents.
Agricultural Applications
In addition to its pharmaceutical relevance, this compound may also find applications in agriculture as a fungicide. The effectiveness of triazole derivatives in controlling plant pathogens can contribute to sustainable agricultural practices by reducing reliance on conventional chemical pesticides .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(2-methylprop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and chemical properties of 1,2,4-triazole-3-thiols are highly dependent on substituents at positions 4 and 5. Below is a comparative analysis of structurally related compounds:
Tautomeric Behavior
- Thiol vs. Thione Forms : Substituents and solvents dictate tautomeric preference. Electron-withdrawing groups (e.g., bromophenyl) stabilize the thiol form, enabling S-alkylation, while electron-donating groups (e.g., methoxyphenyl) favor the thione form, promoting N-alkylation .
- Spectroscopic Evidence : For 4-(4-methoxyphenyl)-5-phenyl derivatives, ¹H-NMR (16.00 ppm for NH) and ¹³C-NMR (171.7 ppm for C=S) confirm thione dominance in pyridine-d5 .
Biological Activity
4-(2-Methylprop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 123366-08-5) is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant data and findings from various studies.
- Molecular Formula : C₁₂H₁₃N₃S
- Molecular Weight : 231.32 g/mol
- Structure : The compound features a triazole ring with a thiol group, which is significant for its biological interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives. In one study focusing on S-substituted derivatives of 1,2,4-triazole-3-thiols, it was found that these compounds exhibited significant antimicrobial activity against various pathogens:
| Pathogen | MIC (µg/mL) | MBCK (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 31.25 - 62.5 | 62.5 - 125 |
| Escherichia coli | 31.25 - 62.5 | 62.5 - 125 |
| Pseudomonas aeruginosa | 31.25 - 62.5 | 62.5 - 125 |
| Candida albicans | 31.25 - 62.5 | 62.5 - 125 |
The study concluded that variations in substituents on the sulfur atom did not significantly alter the antimicrobial efficacy of these derivatives .
Anticancer Activity
The anticancer potential of triazole derivatives has also been extensively studied. Research indicated that several synthesized compounds derived from triazoles displayed cytotoxic effects against various cancer cell lines:
| Cell Line | EC₅₀ (µM) |
|---|---|
| Human melanoma (IGR39) | 22.3 ± 2.5 |
| Triple-negative breast cancer (MDA-MB-231) | 9.7 ± 1.6 |
| Pancreatic carcinoma (Panc-1) | 26.2 ± 1.0 |
The compounds demonstrated selective toxicity towards cancer cells compared to normal fibroblasts, indicating their potential as targeted cancer therapies .
Structure-Biological Activity Relationship
The structure of triazole derivatives plays a crucial role in their biological activity. The presence of the thiol group enhances the interaction with biological receptors, contributing to their pharmacological profiles:
- Hydrogen Bonding : The polar nature of the triazole ring allows for effective hydrogen bonding with target proteins.
- Stability : Triazoles are resistant to metabolic degradation, making them suitable candidates for drug development.
- Diversity in Substitution : Modifications to the triazole structure can lead to enhanced potency and selectivity for specific biological targets .
Study on Antimicrobial Efficacy
In a comparative study of various triazole derivatives, it was observed that those with specific substitutions exhibited superior antimicrobial activity against resistant strains of bacteria and fungi . This underscores the importance of structural optimization in developing effective antimicrobial agents.
Study on Anticancer Effects
A recent investigation into hydrazone derivatives containing the triazole scaffold revealed promising results in inhibiting cancer cell migration and proliferation . The most active compounds showed significant cytotoxicity against melanoma cells while maintaining lower toxicity towards normal cells.
Q & A
How can researchers optimize the synthesis of 4-(2-methylprop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol to improve yield and purity?
Basic Research Question
Methodological Answer:
The synthesis of triazole-thiol derivatives typically involves cyclization of thiosemicarbazides or alkylation of pre-formed triazole cores. For this compound, a multi-step approach is recommended:
Intermediate Preparation : Start with 4-phenyl-1,2,4-triazole-3-thiol, then introduce the 2-methylprop-2-en-1-yl group via nucleophilic substitution under basic conditions (e.g., KOH/DMF) .
Reaction Optimization : Adjust solvent polarity (e.g., aqueous ethanol vs. DMF) and temperature (60–80°C) to enhance substitution efficiency. Microwave-assisted synthesis can reduce reaction time and improve regioselectivity .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
